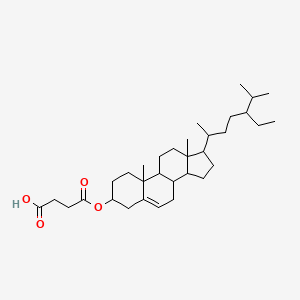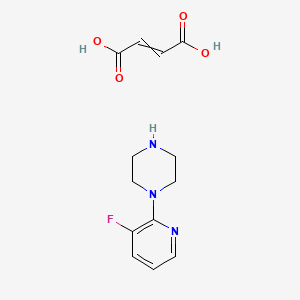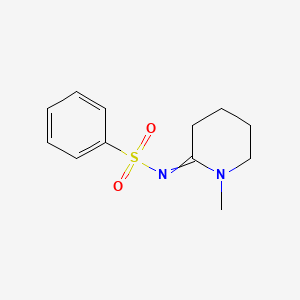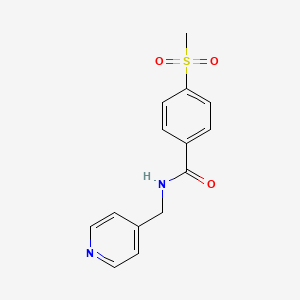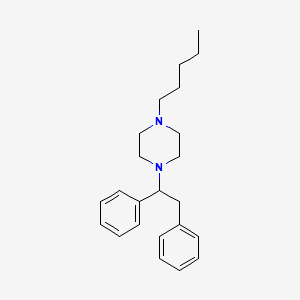
1-(1,2-Diphenylethyl)-4-pentylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Diphenylethyl)-4-pentylpiperazine is a synthetic compound belonging to the piperazine class It is structurally characterized by a piperazine ring substituted with a 1,2-diphenylethyl group and a pentyl chain
Méthodes De Préparation
The synthesis of 1-(1,2-diphenylethyl)-4-pentylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-pentylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.
Comparaison Avec Des Composés Similaires
1-(1,2-Diphenylethyl)-4-pentylpiperazine can be compared with other similar compounds, such as:
1-(1,2-Diphenylethyl)piperidine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its pharmacological profile.
Diphenidine: Another related compound, known for its dissociative anesthetic properties, which also interacts with NMDA receptors.
MT-45: A synthetic opioid with a similar structural framework, used in research for its analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties, making it a valuable compound for scientific exploration.
Propriétés
Numéro CAS |
86360-43-2 |
|---|---|
Formule moléculaire |
C23H32N2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-(1,2-diphenylethyl)-4-pentylpiperazine |
InChI |
InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3 |
Clé InChI |
GNNAVZJHFQMHIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


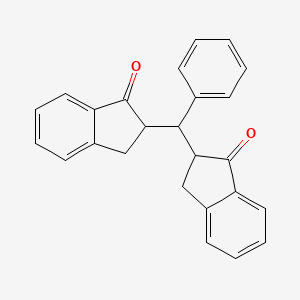
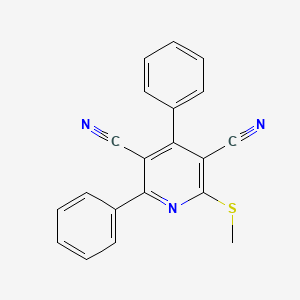
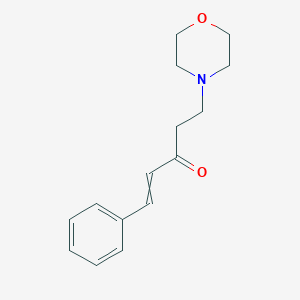
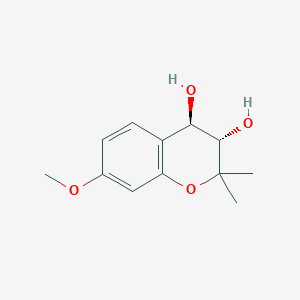
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)

![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


